molecular formula C11H14O4 B13426058 1-Propanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)- CAS No. 2215-82-9

1-Propanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-

Cat. No.: B13426058
CAS No.: 2215-82-9
M. Wt: 210.23 g/mol
InChI Key: MCSQGBIRRUFIFN-UHFFFAOYSA-N
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Description

1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its phenolic structure, which includes hydroxyl and methoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone typically involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with a suitable propanone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its versatility in forming various derivatives and complexes makes it a valuable compound in multiple fields of research and industry .

Properties

CAS No.

2215-82-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H14O4/c1-4-8(12)11-9(13)5-7(14-2)6-10(11)15-3/h5-6,13H,4H2,1-3H3

InChI Key

MCSQGBIRRUFIFN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1OC)OC)O

Origin of Product

United States

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